molecular formula C17H18N2O2 B5926992 N-{[3'-(acetylamino)biphenyl-3-yl]methyl}acetamide

N-{[3'-(acetylamino)biphenyl-3-yl]methyl}acetamide

Cat. No.: B5926992
M. Wt: 282.34 g/mol
InChI Key: ZQUZGYDVOTUGGO-UHFFFAOYSA-N
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Description

N-{[3’-(acetylamino)biphenyl-3-yl]methyl}acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetylamino group attached to a biphenyl structure, which is further linked to an acetamide moiety

Properties

IUPAC Name

N-[[3-(3-acetamidophenyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12(20)18-11-14-5-3-6-15(9-14)16-7-4-8-17(10-16)19-13(2)21/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUZGYDVOTUGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3’-(acetylamino)biphenyl-3-yl]methyl}acetamide can be achieved through several methods. One common approach involves the reaction of 3’-aminobiphenyl with acetic anhydride to form 3’-(acetylamino)biphenyl. This intermediate is then reacted with acetamide in the presence of a suitable catalyst to yield the final product. The reaction conditions typically involve heating the reactants at elevated temperatures to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of N-{[3’-(acetylamino)biphenyl-3-yl]methyl}acetamide may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[3’-(acetylamino)biphenyl-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetylamino group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be conducted under reflux conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[3’-(acetylamino)biphenyl-3-yl]methyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[3’-(acetylamino)biphenyl-3-yl]methyl}acetamide involves its interaction with specific molecular targets within biological systems. The acetylamino group can form hydrogen bonds with target proteins, potentially inhibiting their function. The biphenyl structure allows for hydrophobic interactions with lipid membranes, facilitating the compound’s cellular uptake. These interactions can modulate various signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylamino-adamantan-1-yl)-acetamide
  • N-(3-acetylamino-phenazin-2-yl)-acetamide
  • N-(acetylamino-furan-2-yl-methyl)-acetamide

Uniqueness

N-{[3’-(acetylamino)biphenyl-3-yl]methyl}acetamide is unique due to its specific biphenyl structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development in various scientific fields.

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